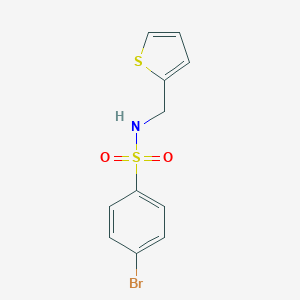
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid, also known as NPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPA is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism.
作用机制
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid inhibits DPP-IV by binding to the active site of the enzyme, preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which in turn leads to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism and insulin secretion, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been shown to have a variety of other biochemical and physiological effects. These include inhibition of T-cell proliferation, suppression of pro-inflammatory cytokine production, and modulation of the renin-angiotensin system.
实验室实验的优点和局限性
One advantage of using 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid in lab experiments is its specificity for DPP-IV, which allows for more targeted investigations of the role of this enzyme in various physiological processes. However, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid's potency as an inhibitor can also be a limitation, as it may lead to off-target effects or toxicity if not used carefully.
未来方向
There are several potential future directions for research on 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid. One area of interest is the development of more potent and selective DPP-IV inhibitors based on the structure of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid. Another potential direction is the investigation of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid's effects on other physiological processes beyond glucose metabolism and insulin secretion. Additionally, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid's potential neuroprotective effects warrant further investigation in animal models of neurodegenerative diseases.
合成方法
The synthesis of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid involves a multi-step process that begins with the reaction of 2-pyridinecarboxylic acid with nitric acid and sulfuric acid to form 3-nitro-2-pyridinyl nitrate. This intermediate is then reduced with sodium borohydride to yield 3-nitro-2-pyridinylmethanol, which is subsequently reacted with piperidine-2-carboxylic acid to form 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid.
科学研究应用
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been studied for its potential applications in a variety of scientific research fields, including diabetes, cancer, and neurodegenerative diseases. As an inhibitor of DPP-IV, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been investigated for its potential anti-cancer properties, as DPP-IV has been implicated in the proliferation and migration of cancer cells. 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has also been studied for its potential neuroprotective effects, as DPP-IV has been shown to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid |
|---|---|
分子式 |
C11H13N3O4 |
分子量 |
251.24 g/mol |
IUPAC 名称 |
1-(3-nitropyridin-2-yl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)9-4-1-2-7-13(9)10-8(14(17)18)5-3-6-12-10/h3,5-6,9H,1-2,4,7H2,(H,15,16) |
InChI 键 |
LEFPKMYHXKKXMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
规范 SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



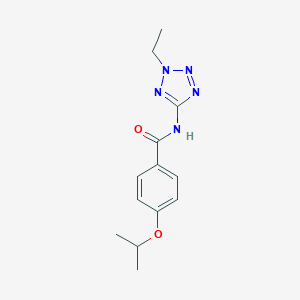
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B239754.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B239757.png)
![N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B239758.png)
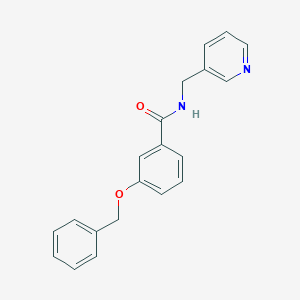
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B239761.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239767.png)
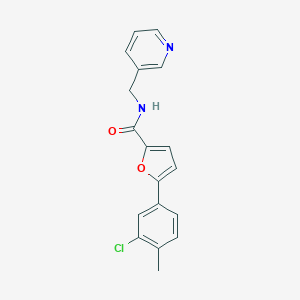
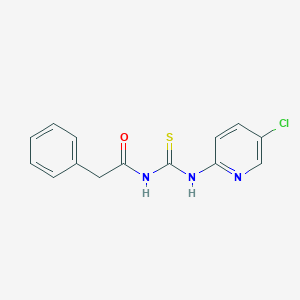
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B239770.png)
